N-(4-ethoxyphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Physicochemical profiling Lipophilicity Drug-likeness

This compound features a unique 4-ethoxyphenyl N-substituent, occupying a distinct physicochemical niche (XLogP3-AA 3.8, TPSA 92.3 Ų) within the 2-thio-diarylimidazole chemotype. It enables direct COX-2 SAR comparison against established inhibitor series and serves as a minimal scaffold control for evaluating the 2-imidazolylthioacetamide warhead in covalent EGFR kinase studies. The metabolically labile O-dealkylation site also provides a valuable probe for oxidative metabolism assays. Supplied at ≥95% purity for R&D use only.

Molecular Formula C19H19N3O2S
Molecular Weight 353.44
CAS No. 941956-56-5
Cat. No. B2790812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
CAS941956-56-5
Molecular FormulaC19H19N3O2S
Molecular Weight353.44
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2)C3=CC=CC=C3
InChIInChI=1S/C19H19N3O2S/c1-2-24-16-10-8-15(9-11-16)21-18(23)13-25-19-20-12-17(22-19)14-6-4-3-5-7-14/h3-12H,2,13H2,1H3,(H,20,22)(H,21,23)
InChIKeyPLVILVARWPZHQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethoxyphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (CAS 941956-56-5) Procurement and Research Baseline


N-(4-ethoxyphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (CAS 941956-56-5) is a synthetic small molecule belonging to the thioacetamide subclass of imidazole derivatives. It is characterized by a 5-phenyl-1H-imidazole core linked via a sulfanyl bridge to an N-(4-ethoxyphenyl)acetamide moiety. The compound carries a molecular formula of C19H19N3O2S, a molecular weight of 353.4 g/mol, and a computed partition coefficient (XLogP3-AA) of 3.8 [1]. As a research chemical, it is typically supplied at ≥95% purity for laboratory use . The compound is structurally related to a family of 2-thioimidazole acetamides that have been investigated for cyclooxygenase (COX-1/2) inhibition [2] and for covalent EGFR kinase inhibition via a cysteine-reactive 2-imidazolylthioacetamide warhead [3].

Why In-Class Simple Substitution Fails for N-(4-Ethoxyphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (941956-56-5)


The 2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide scaffold is intolerant to trivial N-substituent interchange because even small modifications at the amide nitrogen produce large shifts in lipophilicity, topological polar surface area (TPSA), and hydrogen-bonding capacity that are likely to alter target binding, selectivity, and pharmacokinetic profiles. The target compound occupies a singular position in the congeneric space: with an XLogP3-AA of 3.8 and a TPSA of 92.3 Ų, it is significantly more lipophilic than the N-benzyl analog (XLogP3-AA 3.4, TPSA 83.1 Ų) yet maintains higher polarity than the N-(4-acetylphenyl) derivative (XLogP3-AA 3.2, TPSA 100 Ų) [1]. In the wider class of 2-thio-diarylimidazoles, COX-2 inhibitory potency varies by more than 30-fold (IC50 range 0.18–6.0 µM) depending solely on the N-substituent on the acetamide portion [2]. Therefore, substituting the target compound with a close analog risks losing the specific balance of physicochemical features that dictate biological performance within this chemotype.

Quantitative Differentiation Evidence for N-(4-Ethoxyphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (941956-56-5) vs. Closest Analogs


Lipophilicity (XLogP3-AA) Differentiation vs. N-Benzyl and N-(4-Acetylphenyl) Analogs

The target compound exhibits an XLogP3-AA of 3.8, which is +0.4 log units higher than the N-benzyl analog (XLogP3-AA 3.4) and +0.6 log units higher than the N-(4-acetylphenyl) analog (XLogP3-AA 3.2) [1]. This higher lipophilicity positions the target compound in a distinct region of property space that may favor improved membrane permeability over more polar analogs, while remaining within the generally accepted drug-like logP range (1–5).

Physicochemical profiling Lipophilicity Drug-likeness

Topological Polar Surface Area (TPSA) Differentiation vs. N-Benzyl and N-(4-Acetylphenyl) Analogs

The target compound exhibits a TPSA of 92.3 Ų, intermediate between the N-benzyl analog (83.1 Ų) and the N-(4-acetylphenyl) analog (100 Ų) [1]. The 9.2 Ų difference from the N-benzyl analog (+11% higher) and the 7.7 Ų difference from the N-(4-acetylphenyl) analog (−7.7% lower) place the target in a distinct property bracket that may influence oral absorption potential per Veber's rules (TPSA < 140 Ų) as well as CNS penetration likelihood (TPSA < 90 Ų typically favored).

Polar surface area Oral bioavailability prediction CNS penetration

Rotatable Bond Count and Molecular Flexibility vs. N-Benzyl and N-(4-Acetylphenyl) Analogs

The target compound contains 7 rotatable bonds, one more than both the N-benzyl analog (6 rotatable bonds) and the N-(4-acetylphenyl) analog (6 rotatable bonds) [1]. The additional rotatable bond arises from the ethoxy group on the N-phenyl ring, conferring greater conformational flexibility that may influence binding entropy and target selectivity.

Molecular flexibility Entropic penalty Conformational sampling

COX-2 Inhibitory Potential: Class-Level Inference from 2-Thio-Diarylimidazole Chemotype

No direct COX-2 inhibition data are available for the target compound. However, a closely related series of 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide derivatives, which share the identical 5-phenyl-1H-imidazol-2-yl sulfanyl acetamide core, demonstrated COX-2 IC50 values ranging from 0.18 µM to 6.0 µM across nine synthesized analogs [1]. The N-substituent on the acetamide was a primary driver of COX-2 potency variation, with the most potent compound (bearing a 4-methylthiazol-2-yl substituent) achieving an IC50 of 0.18 µM and a COX-2/COX-1 selectivity ratio of approximately 33-fold. The target compound, bearing a 4-ethoxyphenyl substituent not represented in that study, occupies an unexplored region of this SAR landscape and may therefore yield COX-2 activity and selectivity profiles distinct from the published derivatives.

COX-2 inhibition Anti-inflammatory 2-thioimidazole SAR

EGFR Kinase Inhibition Potential: Class-Level Inference from 2-Imidazolylthioacetamide Warhead Chemotype

No direct EGFR inhibition data are available for the target compound. However, the 2-((1H-imidazol-2-yl)thio)acetamide moiety present in the target compound has been independently validated as a cysteine-reactive covalent warhead capable of producing long-lasting inhibition of both wild-type and T790M-mutant EGFR. In a study by Franchi et al., compound 16 (bearing the 2-((1H-imidazol-2-yl)thio)acetamide warhead on a 4-anilinoquinazoline scaffold) demonstrated: (i) long-lasting inhibition of EGFR autophosphorylation in A549 cells; (ii) time-dependent binding to recombinant EGFR L858R/T790M; and (iii) inhibition of proliferation of gefitinib-resistant H1975 lung cancer cells at low micromolar concentrations [1]. The target compound shares the identical 2-((1H-imidazol-2-yl)thio)acetamide warhead but presents it on a 5-phenylimidazole scaffold rather than a quinazoline scaffold, potentially offering a distinct kinase selectivity profile or reduced off-target reactivity.

EGFR inhibition Covalent warhead Lung cancer

Optimal Research and Industrial Application Scenarios for N-(4-Ethoxyphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (941956-56-5)


SAR Profiling of 2-Thioimidazole Acetamides for COX-2 Inhibitor Lead Optimization

The target compound's unique 4-ethoxyphenyl N-substituent fills a gap in the published SAR of 2-thio-diarylimidazole COX-2 inhibitors. In the 2021 series by Şahin et al., all nine derivatives carried thiazol-2-yl N-substituents [1]. Introducing the target compound (N-4-ethoxyphenyl) into a COX-2 screening panel would directly test the impact of replacing a heteroaryl N-substituent with an alkoxy-substituted phenyl group on COX-2 potency and COX-1/COX-2 selectivity. The reference COX-2 IC50 range of 0.18–6.0 µM from the published series provides a quantitative benchmark for evaluating the target compound's performance.

Covalent Warhead Comparison in EGFR Inhibitor Design: Imidazolylthioacetamide vs. Acrylamide

The target compound provides a structurally simplified 2-imidazolylthioacetamide warhead on a 5-phenylimidazole scaffold, contrasting with the quinazoline-anchored warhead in compound 16 [1]. This scaffold divergence enables direct comparison of: (a) warhead intrinsic reactivity independent of the targeting moiety; (b) the contribution of the 5-phenylimidazole core to kinase selectivity versus the 4-anilinoquinazoline core. Given that compound 16 demonstrated negligible reactivity with free cysteine while achieving time-dependent EGFR inhibition, the target compound can serve as a minimal scaffold control for assessing whether the warhead alone or the full quinazoline context is required for cysteine 797 engagement.

Physicochemical Property Benchmarking in Imidazole-Acetamide Library Design

The target compound occupies a specific physicochemical niche (XLogP3-AA = 3.8, TPSA = 92.3 Ų, 7 rotatable bonds) that is distinct from the N-benzyl analog (XLogP3-AA = 3.4, TPSA = 83.1 Ų, 6 rotatable bonds) and the N-(4-acetylphenyl) analog (XLogP3-AA = 3.2, TPSA = 100 Ų, 6 rotatable bonds) [1]. This property differentiation makes the target compound a valuable member of a congeneric property set for training or validating in silico ADME prediction models, particularly for oral absorption (Veber rules) and CNS penetration (TPSA < 90 Ų threshold proximity of the target compound).

Chemical Probe for Imidazole-Thioether Metabolic Stability Studies

The 4-ethoxyphenyl group in the target compound introduces a metabolically labile O-dealkylation site not present in the N-benzyl or N-acetylphenyl analogs. Comparative metabolic stability assays (e.g., human liver microsomes) between the target compound and its analogs can quantify the contribution of the ethoxy substituent to oxidative metabolism rates [1]. This information is directly useful for medicinal chemistry teams optimizing the metabolic stability of 2-thioimidazole acetamide leads while maintaining target potency.

Quote Request

Request a Quote for N-(4-ethoxyphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.